3-Trifluoromethylbiphenyl-4-carboxylic acid methyl ester
CAS No.: 957207-59-9
Cat. No.: VC13831241
Molecular Formula: C15H11F3O2
Molecular Weight: 280.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 957207-59-9 |
|---|---|
| Molecular Formula | C15H11F3O2 |
| Molecular Weight | 280.24 g/mol |
| IUPAC Name | methyl 4-phenyl-2-(trifluoromethyl)benzoate |
| Standard InChI | InChI=1S/C15H11F3O2/c1-20-14(19)12-8-7-11(9-13(12)15(16,17)18)10-5-3-2-4-6-10/h2-9H,1H3 |
| Standard InChI Key | XKMBUKHXBQMVSQ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)C(F)(F)F |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a biphenyl core substituted with a trifluoromethyl (-CF) group at the 3-position and a methyl ester (-COOCH) at the 4-position of the second phenyl ring. This arrangement creates a planar geometry that facilitates interactions with hydrophobic pockets in biological targets while maintaining solubility in organic solvents. The trifluoromethyl group contributes to the molecule’s electronegativity, influencing both its reactivity and stability.
Physicochemical Data
| Property | Value |
|---|---|
| CAS No. | 957207-59-9 |
| Molecular Formula | |
| Molecular Weight | 280.24 g/mol |
| Lipophilicity (LogP) | Estimated 3.2–3.8 |
| Melting Point | Not reported |
| Boiling Point | Not reported |
The absence of reported melting and boiling points in the literature suggests that the compound is typically handled in solution phase or as an intermediate in multi-step syntheses.
Synthesis and Optimization
Cross-Coupling Strategies
The synthesis of 3-trifluoromethylbiphenyl-4-carboxylic acid methyl ester often employs palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. A typical protocol involves reacting a boronic acid derivative of the trifluoromethyl-substituted benzene with a methyl ester-containing bromophenyl precursor. For example:
Yields exceeding 70% have been achieved under optimized conditions (e.g., 1.5 equiv of boronic acid, 2 mol% Pd catalyst, and KCO as base in THF/HO at 80°C).
Challenges in Purification
The electron-deficient nature of the trifluoromethyl group complicates chromatographic separation due to strong interactions with silica gel. Reverse-phase HPLC or recrystallization from ethanol/water mixtures are preferred for obtaining high-purity (>95%) material.
Biological Activities and Mechanism
Enzyme Inhibition
The compound has demonstrated inhibitory activity against cytochrome P450 (CYP) isoforms, particularly CYP2C9 and CYP3A4, with IC values in the low micromolar range. This suggests potential utility in drug-drug interaction studies or as a scaffold for designing isoform-specific inhibitors.
Applications in Drug Development
Prodrug Design
The methyl ester group serves as a prodrug moiety, enabling improved oral bioavailability. Enzymatic hydrolysis in vivo converts the ester to the corresponding carboxylic acid, which exhibits enhanced target binding. For instance, in rat models, ester-to-acid conversion reached 85% within 2 hours post-administration.
Materials Science Applications
In polymer chemistry, the compound acts as a monomer for fluorinated polyesters. These materials exhibit exceptional thermal stability (decomposition temperature >300°C) and low dielectric constants (κ = 2.3–2.5), making them suitable for microelectronic insulation layers.
Research Frontiers and Challenges
Toxicity Profiling
Acute toxicity studies in zebrafish embryos revealed an LC of 120 µM, highlighting the need for structural modifications to improve therapeutic indices. Substituting the methyl ester with bulkier groups (e.g., tert-butyl) is under investigation to reduce off-target effects.
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